3-[2-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)ACETYL]-1-(4-METHYLPHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a thiourea group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-acetic acid with 4-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and phenyl group contribute to the compound’s overall stability and binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(2-methylphenyl)thiourea
- N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-chlorophenyl)thiourea
Uniqueness
N-[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetyl]-N’-(4-methylphenyl)thiourea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, may enhance its binding affinity and specificity compared to similar compounds.
Properties
Molecular Formula |
C16H20N2O3S |
---|---|
Molecular Weight |
320.4g/mol |
IUPAC Name |
2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-[(4-methylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C16H20N2O3S/c1-10-4-6-12(7-5-10)17-15(22)18-13(19)8-11-9-16(2,3)21-14(11)20/h4-7,11H,8-9H2,1-3H3,(H2,17,18,19,22) |
InChI Key |
OMIMSKLWXHHKQM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)CC2CC(OC2=O)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)CC2CC(OC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.